メチル2-エチルヘキシルフタレート

概要

説明

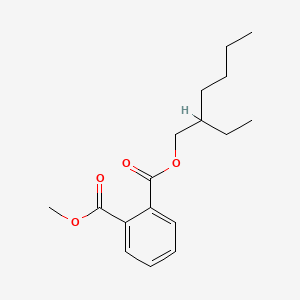

Methyl 2-ethylhexyl phthalate is an organic compound with the molecular formula C17H24O4. It is a phthalate ester derived from phthalic acid and is commonly used as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastic products .

科学的研究の応用

Methyl 2-ethylhexyl phthalate has a wide range of applications in scientific research:

作用機序

Target of Action

Methyl 2-ethylhexyl phthalate (MEHP) is known to interact with various cellular targets. One of the primary targets of MEHP is the peroxisome proliferator-activated receptor (PPARα), a key regulator of lipid metabolism . MEHP can activate PPARα, leading to changes in gene and protein expression .

Mode of Action

MEHP interacts with its targets, primarily PPARα, leading to changes in cellular processes. The activation of PPARα by MEHP can lead to increased cell proliferation, inhibition of apoptosis, and oxidative stress . This interaction can also lead to changes in intracellular kinase activities .

Biochemical Pathways

MEHP affects several biochemical pathways. It is known to promote fatty acid synthesis in liver cells, leading to non-alcoholic fatty liver disease (NAFLD) . Additionally, MEHP can alter the action potential activities of neurons, indicating potential effects on neuronal excitability and ion channel activities .

Pharmacokinetics

The pharmacokinetics of MEHP involve several stages, including absorption, distribution, metabolism, and excretion (ADME). Higher molecular weight phthalates like MEHP are primarily absorbed through ingestion, while lower molecular weight phthalates can be absorbed through inhalation and dermal pathways . Once absorbed, MEHP undergoes phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The metabolites then enter the bloodstream and reach the liver for further detoxification before being excreted via urine and/or feces .

Result of Action

The action of MEHP at the molecular and cellular level results in several effects. It can lead to increased cell proliferation and inhibition of apoptosis . In liver cells, MEHP can promote fatty acid synthesis, leading to NAFLD . In neurons, MEHP can alter action potential activities, potentially affecting neuronal excitability and ion channel activities .

Action Environment

The action, efficacy, and stability of MEHP can be influenced by various environmental factors. Phthalates like MEHP are known to be persistent in the environment and can be detected in various environmental media . They are known to be degraded slowly by non-biological processes such as hydrolysis and photodecomposition, but biodegradation by microorganisms can play a significant role . The environmental fate, transport, and degradation of MEHP are highly dependent on its physical and chemical properties .

生化学分析

Biochemical Properties

Methyl 2-ethylhexyl phthalate is known to disrupt the endocrine system, affecting reproductive health and physical development . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can activate Kupffer’s cell and independent changes of PPARα including enzyme inactivation and the activation of intracellular kinases .

Cellular Effects

Methyl 2-ethylhexyl phthalate has been shown to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce oxidative stress and inhibit follicle growth .

Molecular Mechanism

Methyl 2-ethylhexyl phthalate exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can activate nuclear receptor peroxisome proliferator-activated receptor (PPARα), which can modify protein and gene expression that cause increased cell proliferation/inhibition of apoptosis and/or oxidative stress .

Temporal Effects in Laboratory Settings

The effects of Methyl 2-ethylhexyl phthalate can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Methyl 2-ethylhexyl phthalate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Methyl 2-ethylhexyl phthalate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . For example, certain phthalates are digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes .

Transport and Distribution

Methyl 2-ethylhexyl phthalate is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-ethylhexyl phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol and methanol. The reaction typically involves an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include maintaining a temperature range of 100-150°C and continuous removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of methyl 2-ethylhexyl phthalate involves large-scale esterification reactors where phthalic anhydride is reacted with 2-ethylhexanol and methanol in the presence of an acid catalyst . The process is optimized for high yield and purity, with continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .

化学反応の分析

Types of Reactions: Methyl 2-ethylhexyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include phthalic acid, 2-ethylhexanol, and various phthalate salts .

類似化合物との比較

- Diethyl phthalate

- Dimethyl phthalate

- Di(2-ethylhexyl) phthalate

- Diisononyl phthalate

- Diisodecyl phthalate

Methyl 2-ethylhexyl phthalate stands out due to its specific applications and its role as a plasticizer in various industrial processes .

生物活性

Methyl 2-ethylhexyl phthalate (MEHP) is a metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. This article explores the biological activity of MEHP, focusing on its potential antimutagenic, toxicological, and endocrine-disrupting properties, as well as its effects on various biological systems.

Chemical Structure and Metabolism

MEHP is formed through the metabolism of DEHP in the liver, where it undergoes various transformations. Approximately 30 metabolites can be produced, with MEHP being one of the most studied due to its biological relevance. The primary metabolites include mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) .

Antimutagenic Activity

Research indicates that MEHP exhibits significant antimutagenic properties . A study isolated bis(2-ethylhexyl) phthalate from marine organisms, demonstrating its capability to inhibit mutagenicity in Salmonella typhimurium strains. The findings showed a reduction in revertants by up to 97% at specific concentrations, suggesting that MEHP can protect DNA from damage caused by mutagens such as aflatoxin B1 and sodium azide .

Table 1: Antimutagenic Effects of MEHP

| Concentration (ng/mL) | % Inhibition (S. typhimurium TA98) |

|---|---|

| 5000 | 60 |

| 1000 | 51 |

| 100 | Not significant |

Toxicological Effects

Despite its potential benefits, MEHP is also associated with various toxicological effects. Studies have shown that exposure to MEHP can lead to endocrine disruption, particularly affecting thyroid hormone levels. In zebrafish larvae, DEHP and its metabolites have been shown to disrupt the hypothalamic-pituitary-thyroid (HPT) axis, leading to altered thyroid hormone synthesis and regulation .

Key Findings on Toxicity

- Thyroid Hormones : DEHP exposure resulted in reduced levels of triiodothyronine (T3) and thyroxine (T4), indicating potential thyroid dysfunction.

- Reproductive Toxicity : In animal studies, MEHP exposure resulted in testicular atrophy and impaired sperm function .

- Oxidative Stress : MEHP has been linked to increased oxidative stress in various cell types, contributing to cellular damage and dysfunction .

Endocrine Disruption

MEHP acts as an endocrine disruptor by interfering with hormone signaling pathways. It has been shown to activate the Ras/Akt/TRHr pathway, which is crucial for thyroid hormone regulation. This mechanism highlights the potential risks associated with prolonged exposure to phthalates in humans and wildlife .

Case Studies

Several case studies have documented the effects of MEHP on human health:

- Occupational Exposure : A study monitored workers in factories using DEHP, revealing elevated levels of MEHP in urine samples, correlating with adverse health outcomes such as hormonal imbalances and reproductive issues .

- Environmental Impact : Research indicated that MEHP accumulation in soil could alter microbial communities and affect plant health due to its antimicrobial properties, potentially disrupting local ecosystems .

特性

IUPAC Name |

2-O-(2-ethylhexyl) 1-O-methyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-4-6-9-13(5-2)12-21-17(19)15-11-8-7-10-14(15)16(18)20-3/h7-8,10-11,13H,4-6,9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYNKBGLFNKJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880902 | |

| Record name | methyl 2-ethylhexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56166-83-7 | |

| Record name | 1,2-Benzenedicarboxylic acid, 2-ethylhexyl methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056166837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl 2-ethylhexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。